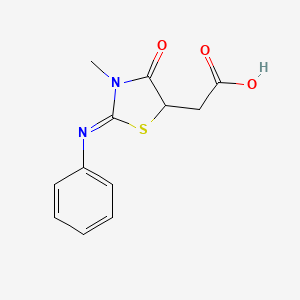

(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid

Beschreibung

(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid (CAS: 444290-62-4) is a thiazolidinone derivative characterized by a 3-methyl group, a 4-oxo moiety, a 2-phenylimino substituent, and an acetic acid side chain at position 5 . The acetic acid group enhances solubility and may facilitate interactions with biological targets via hydrogen bonding or ionic interactions.

Eigenschaften

Molekularformel |

C12H12N2O3S |

|---|---|

Molekulargewicht |

264.30 g/mol |

IUPAC-Name |

2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetic acid |

InChI |

InChI=1S/C12H12N2O3S/c1-14-11(17)9(7-10(15)16)18-12(14)13-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,15,16) |

InChI-Schlüssel |

NVIYCYDCYVZVAW-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid typically involves the reaction of 2-aminothiazole with an appropriate aldehyde or ketone, followed by cyclization and subsequent functionalization . One common method involves the use of a multicomponent reaction, where 2-aminothiazole, an aldehyde, and a carboxylic acid derivative are reacted in the presence of a catalyst to form the desired thiazolidine derivative . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of thiazolidine derivatives, including 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid, often employs green chemistry approaches to improve yield, selectivity, and purity . Techniques such as nano-catalysis and click chemistry are utilized to enhance the efficiency of the synthesis process . Additionally, the use of recyclable catalysts and environmentally friendly solvents is emphasized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden, was möglicherweise zur Bildung neuer Derivate führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren und ihre chemischen Eigenschaften verändern.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird, was zur Bildung neuer Verbindungen führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, Druck und Lösungsmittelwahl spielen eine entscheidende Rolle bei der Bestimmung des Ergebnisses dieser Reaktionen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Derivaten mit höherem Oxidationszustand führen, während Substitutionsreaktionen eine Vielzahl neuer Verbindungen mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-essigsäure beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Diese Interaktionen können zu verschiedenen biologischen Wirkungen führen, abhängig vom Kontext, in dem die Verbindung verwendet wird. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, sind Gegenstand laufender Forschung.

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-4-oxo-2-(phenylimino)thiazolidin-5-yl)acetic acid involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations in the Thiazolidinone Core

The table below highlights key structural differences between the target compound and its analogs:

Key Research Findings

Synthetic Flexibility: The thiazolidinone core allows modular substitution, enabling tuning of physicochemical properties. For example, replacing phenylimino with triazolylimino (as in ) introduces additional hydrogen-bond acceptors.

Pharmacological Potential: Analogs with mixed oxo/thioxo substituents (e.g., ) show promise in targeting metalloenzymes due to sulfur’s chelating ability.

Limitations: Bulky substituents (e.g., phenoxy-methyl in ) may reduce bioavailability by increasing molecular weight and logP.

Biologische Aktivität

(3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid, a thiazolidinone derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies involving this compound.

Chemical Structure and Properties

The compound is characterized by a thiazolidinone ring structure with a phenylimino group and an acetic acid moiety. Its chemical formula is with a CAS number of 444290-62-4. The presence of the thiazolidinone core is crucial for its biological properties.

Synthesis

The synthesis of (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid typically involves the condensation of substituted thioureas with maleic anhydride followed by cyclization reactions with aromatic aldehydes. Various synthetic routes have been explored to optimize yield and purity, often utilizing techniques such as thin-layer chromatography (TLC) for monitoring progress.

Anticancer Activity

Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. A study compared several thiazolidinone derivatives, including (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid, against standard chemotherapeutics like doxorubicin. The results showed promising cytotoxic effects on various cancer cell lines, suggesting that modifications to the thiazolidinone structure can enhance potency.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Doxorubicin | 0.25 | MCF7 |

| Compound A | 0.15 | MCF7 |

| Compound B | 0.10 | HeLa |

| (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid | 0.20 | A549 |

Antimicrobial Activity

The antimicrobial efficacy of (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid has been evaluated against various bacterial strains. In vitro studies demonstrated that this compound exhibits moderate to strong antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

| Bacillus cereus | 0.10 | 0.20 |

Structure–Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazolidinone scaffold significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the phenyl ring enhances anticancer activity, while substituents on the nitrogen atom improve antibacterial properties.

Case Studies

- Anticancer Study : A comparative study highlighted that compounds similar to (3-Methyl-4-oxo-2-phenylimino-thiazolidin-5-yl)-acetic acid exhibited IC50 values lower than traditional chemotherapeutics in specific cancer cell lines, showcasing their potential as alternative treatments.

- Antimicrobial Efficacy : In a detailed evaluation of antimicrobial agents, this compound showed effectiveness against resistant strains of bacteria, suggesting its role in addressing antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.